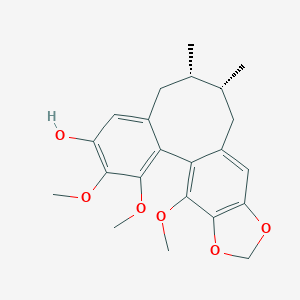
Mafosfamide L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mafosfamide L-lysine is a prodrug of mafosfamide, which is a well-known alkylating agent used in cancer chemotherapy. Mafosfamide L-lysine has been developed to improve the solubility and stability of mafosfamide, and to reduce its toxicity.
Mechanism of Action
Mafosfamide L-lysine is a prodrug of mafosfamide, which is an alkylating agent. Alkylating agents are cytotoxic drugs that work by adding an alkyl group to DNA, which interferes with DNA replication and leads to cell death. Mafosfamide L-lysine is converted to mafosfamide in the body, which then alkylates DNA and causes cell death.
Biochemical and Physiological Effects:
Mafosfamide L-lysine is metabolized in the liver to mafosfamide, which is then excreted in the urine. Mafosfamide L-lysine has been shown to have lower toxicity than mafosfamide, which makes it a promising candidate for cancer chemotherapy. Mafosfamide L-lysine has also been shown to be less toxic to normal cells than to cancer cells, which is important for reducing side effects.
Advantages and Limitations for Lab Experiments
Mafosfamide L-lysine has several advantages for lab experiments. It is water-soluble, which makes it easier to handle than mafosfamide, which is insoluble in water. Mafosfamide L-lysine is also stable in solution, which makes it easier to store and use. However, mafosfamide L-lysine is still a toxic compound, and appropriate safety precautions should be taken when handling it.
Future Directions
There are several future directions for research on mafosfamide L-lysine. One direction is to study its efficacy in combination with other anticancer drugs. Another direction is to study its efficacy in animal models of cancer, including models of metastatic disease. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of mafosfamide L-lysine, including its metabolism and excretion in humans.
Synthesis Methods
Mafosfamide L-lysine is synthesized by reacting mafosfamide with L-lysine. The reaction is carried out in a solvent system consisting of water and an organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is catalyzed by a base such as triethylamine or sodium hydroxide. The resulting product is purified by precipitation and filtration.
Scientific Research Applications
Mafosfamide L-lysine has been extensively studied for its anticancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Mafosfamide L-lysine has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer drugs.
properties
CAS RN |
98845-64-8 |
|---|---|
Product Name |
Mafosfamide L-lysine |
Molecular Formula |
C15H33Cl2N4O7PS2 |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10) |
InChI Key |
DYLRFXGKCIFZAH-NNDOHRJVSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Appearance |
white powder |
Purity |
99%+ |
synonyms |
ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



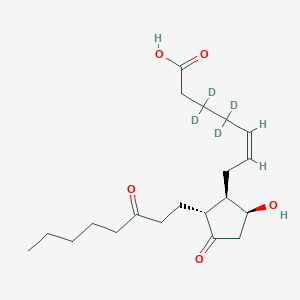
![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
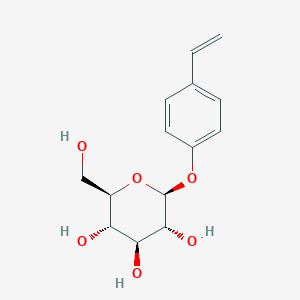

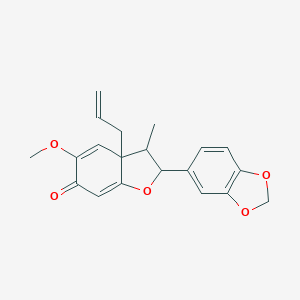

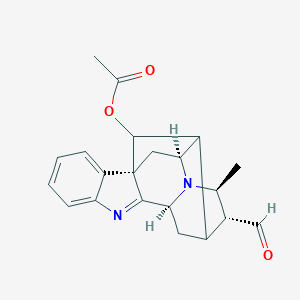
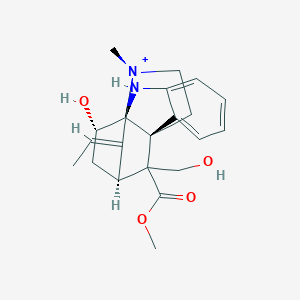
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)

